

Application Notes and Protocols for VP3.15

Administration in Animal Studies

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Compound of Interest

Compound Name: VP3.15

Cat. No.: B15540941

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These application notes provide a comprehensive overview of the administration routes for the dual phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3 β (GSK3 β) inhibitor, **VP3.15**, in preclinical animal studies. The provided protocols are intended to serve as a guide for the in vivo application of this compound.

Introduction

VP3.15 is a small molecule inhibitor with demonstrated neuroprotective and anti-inflammatory properties, making it a compound of interest for neurodegenerative diseases such as Multiple Sclerosis and Glioblastoma. Its therapeutic potential is attributed to its dual inhibition of PDE7 and GSK3 β . Efficacious delivery and appropriate administration routes are critical for successful preclinical evaluation. This document summarizes the available data on **VP3.15** administration in animal models and provides detailed experimental protocols.

Data Presentation: VP3.15 Administration Routes and Dosages

The following table summarizes the quantitative data from various animal studies investigating the efficacy of **VP3.15** through different administration routes.

Administration Route	Animal Model	Dosage	Dosing Schedule	Vehicle	Key Findings
Intraperitoneal (i.p.)	Theiler's Murine Encephalomyelitis Virus (TMEV-IDD) Model of Multiple Sclerosis (Mice)	10 mg/kg	Daily for 15 consecutive days	Not explicitly stated	Ameliorated disease course and improved motor deficits.
Orthotopic Mouse Glioma Model (Glioblastoma)	10 mg/kg/day	5 days/week	5% Tocrisolve in saline	Significant reduction in tumor growth	

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